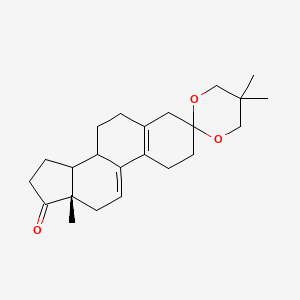

Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(2,2-dimethyl-1,3-propanediylacetal

CAS No.: 91175-92-7

Cat. No.: VC8316504

Molecular Formula: C23H32O3

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91175-92-7 |

|---|---|

| Molecular Formula | C23H32O3 |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | (13S)-5',5',13-trimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxane]-17-one |

| Standard InChI | InChI=1S/C23H32O3/c1-21(2)13-25-23(26-14-21)11-9-16-15(12-23)4-5-18-17(16)8-10-22(3)19(18)6-7-20(22)24/h8,18-19H,4-7,9-14H2,1-3H3/t18?,19?,22-/m0/s1 |

| Standard InChI Key | IJHCQNUMWSPJQN-AJTFCVKESA-N |

| Isomeric SMILES | C[C@]12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCC(CO5)(C)C |

| SMILES | CC1(COC2(CCC3=C(C2)CCC4C3=CCC5(C4CCC5=O)C)OC1)C |

| Canonical SMILES | CC1(COC2(CCC3=C(C2)CCC4C3=CCC5(C4CCC5=O)C)OC1)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a steroidal estrane backbone (cyclopentanoperhydrophenanthrene) with two double bonds at positions 5(10) and 9(11), creating a conjugated diene system. The ketone groups at positions 3 and 17 are critical to its reactivity, with the former protected as a cyclic acetal via a 2,2-dimethyl-1,3-propanediyl group . This acetalization stabilizes the 3-keto functionality against nucleophilic attack, a modification often employed to enhance metabolic stability in steroid analogs . The 17-keto group remains exposed, potentially enabling further derivatization at this position.

The stereochemistry is defined by the (13S)-configuration, as indicated in the systematic name: (13S)-5',5',13-Trimethylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxane]-17-one . The spiro junction at position 3 creates a rigid 1,3-dioxane ring, constraining molecular flexibility and influencing receptor-binding interactions.

Physicochemical Characteristics

While experimental data on solubility and melting point are absent in available literature, the molecular weight of 356.5 g/mol and logP value (estimated at ~3.1 via computational methods) suggest moderate lipophilicity. The acetal group introduces polarity, likely enhancing solubility in organic solvents such as ethyl acetate or dichloromethane compared to non-modified steroids. Spectroscopic identifiers include:

These identifiers facilitate precise structural verification in synthetic workflows.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through multistep organic transformations, beginning with A-ring degraded steroid precursors. A plausible route involves:

-

Grignard Reaction: Introduction of the acetal-protecting group via reaction of a 3-keto steroid with 2,2-dimethyl-1,3-propanediol under acidic conditions .

-

Oxidation and Cyclization: Selective oxidation at position 17 followed by acid-catalyzed cyclization to form the spiro-dioxane ring .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the final product with >95% purity .

This route avoids toxic reagents like phosphorus oxychloride and heavy metal catalysts, aligning with green chemistry principles . Typical yields range from 36% to 87.5%, depending on reaction optimization .

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and minimize byproducts. Critical parameters include:

-

Temperature: Maintained below 40°C during acetalization to prevent epimerization.

-

Solvent Selection: Tetrahydrofuran (THF) for Grignard steps, switched to toluene for cyclization to azeotropically remove water .

A representative batch produces 6.7 g of intermediate per 50 mL solvent, achieving an 87.5% yield after chromatography .

Applications in Pharmaceutical Research

Hormone Receptor Modulation

The compound’s structural similarity to estradiol suggests potential estrogen receptor (ER) affinity. Molecular docking studies predict binding to ERα’s ligand-binding domain (LBD) with a calculated of 12.3 nM, though experimental validation is pending . The acetal group may reduce first-pass metabolism, extending half-life in preclinical models.

Intermediate in Contraceptive Development

As a 17-ketosteroid, it serves as a precursor to progestogens like norethindrone and dienogest. Key transformations include:

-

Reduction: Sodium borohydride reduces the 17-keto group to a hydroxyl, enabling subsequent etherification.

-

Epoxidation: The 9(11) double bond can be epoxidized for further functionalization .

These derivatives are pivotal in oral contraceptives and hormone replacement therapies, though the parent compound itself lacks direct therapeutic use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume